molecular formula C10H16O2 B14503599 2-{[1-(Prop-1-yn-1-yl)cyclopentyl]oxy}ethan-1-ol CAS No. 64203-36-7

2-{[1-(Prop-1-yn-1-yl)cyclopentyl]oxy}ethan-1-ol

Cat. No.: B14503599
CAS No.: 64203-36-7
M. Wt: 168.23 g/mol
InChI Key: VQOZTNPEPNMFRO-UHFFFAOYSA-N
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Description

2-{[1-(Prop-1-yn-1-yl)cyclopentyl]oxy}ethan-1-ol is an organic compound characterized by a cyclopentyl ring substituted with a propynyl group and an ethoxyethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(Prop-1-yn-1-yl)cyclopentyl]oxy}ethan-1-ol typically involves the reaction of 1-(prop-1-yn-1-yl)cyclopentanol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the cyclopentanol attacks the ethylene oxide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Prop-1-yn-1-yl)cyclopentyl]oxy}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The alkyne moiety can be reduced to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Catalysts like Pd/C (Palladium on carbon) or Lindlar’s catalyst are commonly employed.

    Substitution: Reagents like SOCl₂ (Thionyl chloride) or PBr₃ (Phosphorus tribromide) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

2-{[1-(Prop-1-yn-1-yl)cyclopentyl]oxy}ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-{[1-(Prop-1-yn-1-yl)cyclopentyl]oxy}ethan-1-ol exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: A simpler analog with a hydroxyl group on the cyclopentyl ring.

    Propynylcyclopentane: Lacks the ethoxyethanol moiety but contains the propynyl group.

    Ethoxyethanol: Contains the ethoxyethanol moiety without the cyclopentyl ring.

Uniqueness

2-{[1-(Prop-1-yn-1-yl)cyclopentyl]oxy}ethan-1-ol is unique due to the combination of the cyclopentyl ring, propynyl group, and ethoxyethanol moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

64203-36-7

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-(1-prop-1-ynylcyclopentyl)oxyethanol

InChI

InChI=1S/C10H16O2/c1-2-5-10(12-9-8-11)6-3-4-7-10/h11H,3-4,6-9H2,1H3

InChI Key

VQOZTNPEPNMFRO-UHFFFAOYSA-N

Canonical SMILES

CC#CC1(CCCC1)OCCO

Origin of Product

United States

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